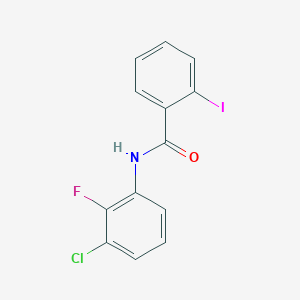

N-(3-chloro-2-fluorophenyl)-2-iodobenzamide

Description

N-(3-Chloro-2-fluorophenyl)-2-iodobenzamide (CAS: 1147315-93-2) is a halogenated benzamide derivative with the molecular formula C₁₃H₈ClFINO and a molecular weight of 375.56 g/mol. Structurally, it features a 2-iodobenzamide core substituted with a 3-chloro-2-fluorophenyl group at the amide nitrogen (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, likely in the synthesis of bioactive molecules or coordination complexes due to its iodine atom, which can participate in cross-coupling reactions .

Properties

Molecular Formula |

C13H8ClFINO |

|---|---|

Molecular Weight |

375.56 g/mol |

IUPAC Name |

N-(3-chloro-2-fluorophenyl)-2-iodobenzamide |

InChI |

InChI=1S/C13H8ClFINO/c14-9-5-3-7-11(12(9)15)17-13(18)8-4-1-2-6-10(8)16/h1-7H,(H,17,18) |

InChI Key |

CXMRKZRKOWAQFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-fluorophenyl)-2-iodobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of N-(3-chloro-2-fluorophenyl)-2-iodobenzamide may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction times, and ensuring the purity of the starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-fluorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The presence of halogen atoms (chloro, fluoro, and iodo) makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Organoboron Compounds: Serve as coupling partners in the synthesis.

Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogen atoms with other functional groups, while coupling reactions can form complex biaryl structures.

Scientific Research Applications

N-(3-chloro-2-fluorophenyl)-2-iodobenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating complex molecules.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-fluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Melanoma Imaging

N-(2-Diethylaminoethyl)-2-iodobenzamide (BZA2) and N-(2-diethylaminoethyl)-4-iodobenzamide are iodinated benzamides radiolabeled with iodine-123 or iodine-125 for melanoma SPECT imaging. Key differences from the target compound include:

- Substituents: A diethylaminoethyl group enhances water solubility and tumor targeting.

- Applications: BZA2 demonstrated 81% diagnostic sensitivity in clinical trials for detecting melanotic metastases, attributed to melanin-binding affinity .

Table 1: Comparison with Melanoma-Targeting Benzamides

N-(4-Chlorophenyl)-2-iodobenzamide

- Structure : Substituted with a 4-chlorophenyl group.

- Synthesis : Prepared via coupling of 2-iodobenzoyl chloride with 4-chloroaniline, yielding 77–83% in palladium-catalyzed reactions .

- Key Difference : The para-chloro substituent may reduce steric hindrance compared to the target compound’s ortho-fluoro/meta-chloro arrangement, influencing reactivity in cross-coupling.

N-(3-Fluorophenyl)-2-iodobenzamide

- Structure : Features a 3-fluorophenyl group.

- Synthesis : Used as a precursor in the synthesis of selenium-containing heterocycles, with 23% yield reported .

- Electronic Effects : The electron-withdrawing fluorine at meta may deactivate the aryl ring differently than the target compound’s mixed chloro/fluoro substitution.

Sterically Hindered Derivatives

N-Methyl-N-(naphthyl)-2-iodobenzamide and N-methyl-N-(2-chlorophenyl)-2-iodobenzamide exhibit steric hindrance due to bulky substituents.

Functionalized Derivatives for Drug Discovery

N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide (C₁₄H₇F₂IN₂O, MW: 376.12) incorporates a cyano group, enhancing electron-withdrawing effects. Such derivatives are explored in PROTAC degraders (e.g., MD-224), where halogenated benzamides serve as warheads for protein degradation . The target compound’s chloro/fluoro combination could similarly modulate binding affinity in drug design.

Key Research Findings and Data

Physical Properties

Electronic and Steric Effects

- Steric Effects : The ortho-fluoro group in the target compound may introduce mild steric hindrance compared to para-substituted analogues.

Biological Activity

N-(3-chloro-2-fluorophenyl)-2-iodobenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

N-(3-chloro-2-fluorophenyl)-2-iodobenzamide contains a benzamide structure with halogen substitutions that may enhance its biological interactions. The presence of chlorine, fluorine, and iodine atoms can influence its reactivity and binding affinity to biological targets.

The biological activity of N-(3-chloro-2-fluorophenyl)-2-iodobenzamide is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including tyrosine kinases, by binding to the ATP-binding site. This interaction disrupts phosphorylation processes critical for cell signaling and proliferation.

- Halogen Bonding : The halogen atoms can form halogen bonds with biological molecules, influencing their activity and stability. This property is significant in drug design as it can enhance binding specificity and affinity.

Biological Activities

Research has indicated several promising biological activities associated with N-(3-chloro-2-fluorophenyl)-2-iodobenzamide:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections.

- Anticancer Potential : The compound has shown potential in inhibiting cancer cell growth through its action on specific molecular targets involved in tumorigenesis.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anticancer | Inhibits growth of cancer cells | |

| Enzyme Inhibition | Targets tyrosine kinases |

Case Study: Enzyme Interaction

A study focusing on the interaction of N-(3-chloro-2-fluorophenyl)-2-iodobenzamide with tyrosine kinases demonstrated that the compound effectively inhibited kinase activity in vitro. This inhibition led to reduced phosphorylation of downstream signaling proteins, suggesting a potential pathway for therapeutic intervention in cancers driven by aberrant kinase activity.

Applications in Drug Development

Due to its diverse biological activities, N-(3-chloro-2-fluorophenyl)-2-iodobenzamide is being investigated as a lead compound for drug development. Its properties make it suitable for:

- Pharmaceutical Research : As a potential active ingredient or intermediate in the synthesis of new drugs targeting various diseases.

- Material Science : Utilized in developing advanced materials due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.